molecular formula C7H16Cl2N4 B2725042 2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride CAS No. 2378506-48-8

2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride

Cat. No.: B2725042
CAS No.: 2378506-48-8
M. Wt: 227.13
InChI Key: BCRWLDHBMJCXNM-UHFFFAOYSA-N
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Description

2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride is a chemical compound belonging to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride typically involves the following steps:

  • Formation of the Triazole Core: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.

  • Introduction of Ethyl and Methyl Groups: Ethyl and methyl groups are introduced through subsequent substitution reactions.

  • Amination: The ethanamine moiety is introduced by reacting the triazole core with an appropriate amine source.

  • Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are often employed to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce nitro groups or other oxidized forms back to amines.

  • Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the triazole ring with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Substitution reactions often use nucleophiles such as alkyl halides, alcohols, or amines under various conditions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction Products: Amine derivatives, including secondary and tertiary amines.

  • Substitution Products: Various substituted triazoles with different functional groups.

Scientific Research Applications

2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug discovery.

  • Medicine: It has shown potential as an antibacterial, antifungal, and anticancer agent.

  • Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride is compared with other similar compounds, such as:

  • 2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)ethanol: This compound differs by having a hydroxyl group instead of an amine group.

  • 2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetic acid: This compound has a carboxylic acid group instead of an amine group.

  • 2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)thiol: This compound contains a thiol group instead of an amine group.

The uniqueness of this compound lies in its amine functionality, which imparts different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(5-ethyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.2ClH/c1-3-6-9-10-7(4-5-8)11(6)2;;/h3-5,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRWLDHBMJCXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378506-48-8
Record name 2-(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
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